Compound Description: This compound is a side product identified during the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative, a class of compounds being investigated as potential anti-tuberculosis drug candidates [].
Relevance: This compound shares the core structure of a substituted phenyl ring connected to a piperidine ring via a methanone linker with (4-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone. The differences lie in the specific substituents on the phenyl ring and the absence of the methylpiperazine moiety in methanone.
(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt (F 13640)
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. Studies have shown that it exhibits dual hyperalgesic and analgesic effects in rats, with a time course correlating with 5-HT1A receptor occupancy, blood concentration, and brain concentration [, ]. F 13640 has also been shown to counteract both the sensory and affective/motivational qualities of opioid-induced pain, suggesting its potential for treating opioid-resistant pain and even opioid addiction []. Additionally, chronic administration of F 13640 leads to a rapid desensitization of somatodendritic 5-HT1A receptors [].
Compound Description: JNJ 54166060 is a potent small molecule antagonist of the P2X7 receptor. This compound demonstrates high oral bioavailability, low to moderate clearance in preclinical species, acceptable safety margins in rats, and a unique CYP profile. Notably, it is a regioselective inhibitor of midazolam CYP3A metabolism [].
Relevance: JNJ 54166060, while belonging to the imidazopyridine class, exhibits some structural similarities with (4-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone. Both compounds feature a halogenated and trifluoromethyl substituted phenyl ring connected to a nitrogen-containing heterocycle via a methanone linker.
Compound Description: NLX-204 is designed as a "biased agonist" of serotonin 5-HT1A receptors, preferentially stimulating ERK1/2 phosphorylation. It exhibits high 5-HT1A receptor affinity and over 1000-fold selectivity over several other receptors, including noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors []. NLX-204 possesses favorable drug-like properties, including high solubility, metabolic stability, and Caco-2 penetration. It also does not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein []. In vivo studies confirm its promising pharmacokinetic profile and potent antidepressant-like activity, completely eliminating immobility in the rat Porsolt test [].
Relevance: This compound shares a similar structural scaffold with (4-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone, comprising a halogenated phenyl ring linked to a piperidine ring via a methanone group. The difference lies in the substituent on the piperidine ring. NLX-204 has a 2-(pyridin-2-yloxy)ethylamino methyl group, whereas the target compound contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituted methylpiperazine moiety.
Compound Description: Compound 40 is a potent 5-HT1A receptor agonist with significant antidepressant potential. It exhibits high affinity and selectivity for 5-HT1A receptors compared to dopaminergic D2 and adrenergic alpha1 receptors []. This compound demonstrates potent 5-HT1A agonist activity in both in vitro and in vivo settings. Oral administration of compound 40 in rats resulted in potent and prolonged 5-HT1A agonist activity []. Notably, it displayed more potent and effective immobility inhibition in the forced swimming test (FST) compared to the clinically used antidepressant imipramine, highlighting its potential as an antidepressant drug candidate [].
Relevance: Compound 40 belongs to the same chemical class of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives as (4-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone. Both share the core structure of a halogenated phenyl ring connected to a piperidine ring via a methanone linker, with a substituted pyridin-2-ylmethylamino methyl group on the piperidine. The main difference is the presence of a methylpiperazine moiety in the target compound instead of the methylamino substituent on the pyridine ring in compound 40.
(R)-(+)-methanone (WIN 55212-2)
Compound Description: WIN 55212-2 is a cannabinoid receptor agonist that inhibits the activation of C-fibers, a type of sensory nerve involved in airway inflammation. It exerts its effects through cannabinoid CB2 receptors and Maxi-K+ channels [, ]. WIN 55212-2 effectively inhibits bronchoconstriction induced by capsaicin and electrical field stimulation in guinea pigs []. It also blocks the release of substance P-like immunoreactivity from guinea pig airway tissues []. In rats, intravenous administration of WIN 55212-2 was shown to inhibit cigarette smoke-induced tracheal plasma extravasation [].
Relevance: Although structurally different from (4-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone, WIN 55212-2 is relevant because it highlights the role of CB2 receptor agonists in inhibiting sensory nerve activation and neurogenic inflammation, which could be a potential therapeutic approach for airway diseases.
Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons []. This compound belongs to a group of antagonists (group A antagonists) that effectively block TRPV1 activation by either capsaicin or protons [].
Relevance: AMG6880 shares a trifluoromethyl-substituted pyridine ring with (4-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone. Additionally, both compounds feature a piperidine ring as part of their structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.